molecular formula C7H16N2O B3317787 N,N-dimethyl-2-[(propan-2-yl)amino]acetamide CAS No. 97454-93-8

N,N-dimethyl-2-[(propan-2-yl)amino]acetamide

Cat. No.: B3317787
CAS No.: 97454-93-8
M. Wt: 144.21 g/mol
InChI Key: KVNJLJNUTXPTPB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(propan-2-yl)amino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and an isopropyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(propan-2-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylacetamide with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including the use of high-purity reactants, precise temperature control, and efficient mixing to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(propan-2-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides .

Scientific Research Applications

N,N-dimethyl-2-[(propan-2-yl)amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(propan-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. This property makes it useful in catalysis and as a reactant in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[(propan-2-yl)amino]acetamide is unique due to the presence of both dimethylamino and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

N,N-dimethyl-2-(propan-2-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(2)8-5-7(10)9(3)4/h6,8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNJLJNUTXPTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246271
Record name N,N-Dimethyl-2-[(1-methylethyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97454-93-8
Record name N,N-Dimethyl-2-[(1-methylethyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97454-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-[(1-methylethyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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